molecular formula C17H17N3O5S B323152 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B323152
M. Wt: 375.4 g/mol
InChI Key: CXJXHEQCCRRHQN-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: is a chemical compound with the molecular formula C17H17N3O5S and a molecular weight of 375.4 g/mol . This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:

    Sulfonylation: The addition of the pyrrolidinylsulfonyl group.

    Amidation: The formation of the benzamide structure.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, sulfonylation, and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products:

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies involving electrophilic aromatic substitution reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

    3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: can be compared with other nitrobenzamides and sulfonylbenzamides.

Uniqueness:

  • The presence of both the nitro and pyrrolidinylsulfonyl groups in the same molecule makes it unique compared to other compounds with only one of these functional groups. This dual functionality may enhance its reactivity and potential applications in various fields.

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-15(12-13)20(22)23)18-14-6-8-16(9-7-14)26(24,25)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,21)

InChI Key

CXJXHEQCCRRHQN-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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